Comprehensive Synthesis Pathway and Methodological Guide for 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic Acid
Comprehensive Synthesis Pathway and Methodological Guide for 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic Acid
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Executive Summary
The molecule 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (CAS 2377611-43-1) [1.1] is a highly functionalized, densely substituted aromatic building block critical in modern drug discovery and materials science. Featuring a boronic acid moiety, a nitro group, a chloro substituent, and a carboxylic acid on a single benzene ring, it serves as an exceptional bifunctional handle for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura couplings).
Synthesizing this 1,3,4,5-tetrasubstituted arene requires a highly orchestrated, five-step sequence. Direct borylation or halogenation of a pre-formed core is kinetically unfavorable due to the highly deactivated nature of the electron-poor ring. Therefore, the pathway relies on the strategic manipulation of electronic directing groups, leveraging chemoselective palladium catalysis and radical-nucleophilic aromatic substitution to achieve absolute regiocontrol.
Retrosynthetic Strategy & Mechanistic Causality
The synthesis is designed around a self-validating, forward-engineered pathway starting from the commercially available and inexpensive 4-amino-3-nitrobenzoic acid.
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Regioselective Bromination: The strong electron-donating resonance effect (+M) of the C4-amino group heavily activates the ortho positions. Since the C3 position is occupied by the nitro group, the bromonium ion exclusively attacks the C5 position, yielding 4-amino-3-bromo-5-nitrobenzoic acid (CAS 556651-33-3)[1].
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Sandmeyer Chlorination: Direct chlorination of a highly deactivated ring is kinetically restricted. Converting the amine to a diazonium salt creates an excellent leaving group (N 2 ). Copper(I) chloride then acts as a single-electron transfer catalyst to facilitate a radical-nucleophilic aromatic substitution, installing the chloro group to afford 3-bromo-4-chloro-5-nitrobenzoic acid (CAS 1523065-07-7)[2].
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Carboxylic Acid Protection: Free carboxylic acids can protonate the Pd(0) catalyst or consume the weak base (KOAc) required for transmetalation. Fischer esterification masks the acid as methyl 3-bromo-4-chloro-5-nitrobenzoate (CAS 1504888-15-6)[3].
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Chemoselective Miyaura Borylation: The substrate contains two distinct halogens. Palladium(0) oxidative addition is dictated by bond dissociation energies (BDE). The weaker C–Br bond (~68 kcal/mol) reacts significantly faster than the C–Cl bond (~81 kcal/mol), enabling exclusive borylation at the 3-position.
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Global Deprotection: A sequential, one-pot saponification and oxidative cleavage removes both the methyl ester and the robust pinacol boronate, yielding the target molecule[4].
Fig 1. Five-step synthetic workflow for 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric and thermodynamic parameters required to achieve maximum yield across the synthetic sequence.
| Step | Transformation | Key Reagents & Catalysts | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Bromination | Br 2 (1.1 eq), AcOH | 25 → 60 | 4.0 | 85% |
| 2 | Sandmeyer | NaNO 2 (1.2 eq), HCl, CuCl (1.5 eq) | 0 → 60 | 6.0 | 70% |
| 3 | Esterification | MeOH (solvent), H 2 SO 4 (0.1 eq) | 65 (Reflux) | 12.0 | 95% |
| 4 | Miyaura Borylation | B 2 pin 2 (1.2 eq), Pd(dppf)Cl 2 (5 mol%), KOAc (3 eq) | 90 | 18.0 | 75% |
| 5 | Deprotection | 1. LiOH (3 eq) 2. NaIO 4 (3 eq), HCl (aq) | 25 | 12.0 | 80% |
Step-by-Step Methodologies & Self-Validating Protocols
Step 1: Synthesis of 4-Amino-3-bromo-5-nitrobenzoic acid[1]
Protocol:
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Suspend 4-amino-3-nitrobenzoic acid (10.0 g, 54.9 mmol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a dropping funnel.
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Dissolve bromine (3.1 mL, 60.4 mmol) in acetic acid (20 mL) and add dropwise over 30 minutes at room temperature.
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Elevate the temperature to 60 °C and stir for 4 hours.
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Cool the mixture and pour into ice water (300 mL). Filter the resulting yellow precipitate, wash with water, and dry under vacuum.
In-Process Control (IPC) & Validation:
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Validation: Analyze via LC-MS. The starting material peak (m/z 181 [M-H] − ) must be entirely replaced by the product peak. The product will display a distinct 1:1 isotopic doublet at m/z 259 and 261 [M-H] − , confirming the successful incorporation of a single bromine atom.
Step 2: Synthesis of 3-Bromo-4-chloro-5-nitrobenzoic acid[2]
Protocol:
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Suspend 4-amino-3-bromo-5-nitrobenzoic acid (10.0 g, 38.3 mmol) in concentrated HCl (40 mL) and water (40 mL). Cool to 0 °C in an ice-salt bath.
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Add a solution of NaNO 2 (3.17 g, 46.0 mmol) in water (15 mL) dropwise, maintaining the internal temperature below 5 °C. Stir for 1 hour to form the diazonium salt.
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In a separate flask, dissolve CuCl (5.68 g, 57.4 mmol) in concentrated HCl (20 mL) and cool to 0 °C.
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Transfer the diazonium solution dropwise into the CuCl solution. Once addition is complete, gradually warm the reaction to 60 °C and stir until nitrogen evolution ceases (approx. 4 hours).
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Extract with ethyl acetate (3 x 100 mL), wash with brine, dry over Na 2 SO 4 , and concentrate.
In-Process Control (IPC) & Validation:
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Validation: The disappearance of the bright yellow diazonium intermediate indicates reaction completion. LC-MS will show a shift to m/z 278, 280, 282 [M-H] − with an isotopic distribution characteristic of one bromine and one chlorine atom (approx. 3:4:1 ratio).
Step 3: Synthesis of Methyl 3-bromo-4-chloro-5-nitrobenzoate[3]
Protocol:
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Dissolve 3-bromo-4-chloro-5-nitrobenzoic acid (8.0 g, 28.5 mmol) in anhydrous methanol (80 mL).
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Add concentrated H 2 SO 4 (0.15 mL, 2.85 mmol) carefully.
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Reflux the mixture at 65 °C for 12 hours under a nitrogen atmosphere.
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Concentrate the solvent in vacuo, neutralize with saturated NaHCO 3 (aq), and extract with dichloromethane. Dry and concentrate to yield the ester as a pale solid.
Step 4: Chemoselective Miyaura Borylation
Protocol:
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In an oven-dried Schlenk flask, combine methyl 3-bromo-4-chloro-5-nitrobenzoate (5.0 g, 17.0 mmol), bis(pinacolato)diboron (5.18 g, 20.4 mmol), and anhydrous potassium acetate (5.0 g, 51.0 mmol).
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Add anhydrous 1,4-dioxane (50 mL) and sparge the solution with argon for 15 minutes to remove dissolved oxygen.
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Add Pd(dppf)Cl 2 (621 mg, 0.85 mmol, 5 mol%). Seal the flask and heat to 90 °C for 18 hours.
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Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pinacol boronate.
Fig 2. Thermodynamic basis for chemoselective Pd(0) insertion at the C-Br bond.
Step 5: Global Deprotection to Target Molecule[4]
Protocol:
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Dissolve the intermediate pinacol boronate (4.0 g, 11.7 mmol) in THF (30 mL) and water (10 mL).
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Add LiOH·H 2 O (1.47 g, 35.1 mmol) and stir at room temperature for 4 hours to hydrolyze the methyl ester.
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To the same pot, add sodium periodate (NaIO 4 , 7.5 g, 35.1 mmol) and ammonium acetate (2.7 g, 35.1 mmol). Stir for 8 hours at room temperature to oxidatively cleave the pinacol ester.
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Acidify the mixture to pH 2 using 1M HCl (aq). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over Na 2 SO 4 , and concentrate. Triturate the crude residue with cold diethyl ether to yield pure 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid.
In-Process Control (IPC) & Validation:
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Validation: Final purity is confirmed via 1 H NMR (DMSO-d 6 ), noting the disappearance of the sharp singlet at ~1.3 ppm (pinacol methyl groups) and ~3.9 ppm (methyl ester), alongside the appearance of a broad singlet at ~8.5 ppm corresponding to the free B(OH) 2 protons.
References
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[4] 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid - Smolecule. Smolecule. 4
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[2] 3-Bromo-4-chloro-5-nitrobenzoic acid | 1523065-07-7 - Sigma-Aldrich. Sigma-Aldrich. 2
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[1] 4-Amino-3-bromo-5-nitrobenzoic acid | C7H5BrN2O4 | CID 54758770 - PubChem. National Institutes of Health (NIH). 1
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[3] Methyl 3-bromo-4-chloro-5-nitrobenzoate - C8H5BrClNO4. Chem-Space. 3
Sources
- 1. 4-Amino-3-bromo-5-nitrobenzoic acid | C7H5BrN2O4 | CID 54758770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4-chloro-5-nitrobenzoic acid | 1523065-07-7 [sigmaaldrich.com]
- 3. Methyl 3-bromo-4-chloro-5-nitrobenzoate - C8H5BrClNO4 | CSCS00012920350 [chem-space.com]
- 4. Buy 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid | 2377611-43-1 [smolecule.com]
